molecular formula C23H32O3 B12560488 Benzene, 1-(1,1-dimethyl-7-phenoxyheptyl)-3,5-dimethoxy- CAS No. 197587-20-5

Benzene, 1-(1,1-dimethyl-7-phenoxyheptyl)-3,5-dimethoxy-

Cat. No.: B12560488
CAS No.: 197587-20-5
M. Wt: 356.5 g/mol
InChI Key: SBAGYAGEXZBHHH-UHFFFAOYSA-N
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Description

Benzene, 1-(1,1-dimethyl-7-phenoxyheptyl)-3,5-dimethoxy- is an organic compound characterized by its complex structure, which includes a benzene ring substituted with a dimethyl group, a phenoxyheptyl chain, and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(1,1-dimethyl-7-phenoxyheptyl)-3,5-dimethoxy- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenoxyheptyl Chain: The phenoxyheptyl chain can be synthesized through a nucleophilic substitution reaction where a phenol reacts with a heptyl halide under basic conditions.

    Attachment to the Benzene Ring: The phenoxyheptyl chain is then attached to the benzene ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride.

    Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions, where methanol reacts with the benzene ring in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are often employed.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(1,1-dimethyl-7-phenoxyheptyl)-3,5-dimethoxy- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Electrophilic substitution reactions can occur, where the benzene ring reacts with electrophiles in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitric acid in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Benzene, 1-(1,1-dimethyl-7-phenoxyheptyl)-3,5-dimethoxy- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-(1,1-dimethyl-7-phenoxyheptyl)-3,5-dimethoxy- involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-(1,1-dimethyl-7-phenoxyheptyl)-3,5-dihydroxy-: Similar structure but with hydroxyl groups instead of methoxy groups.

    Benzene, 1-(1,1-dimethyl-7-phenoxyheptyl)-3,5-dichloro-: Similar structure but with chloro groups instead of methoxy groups.

Uniqueness

Benzene, 1-(1,1-dimethyl-7-phenoxyheptyl)-3,5-dimethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

197587-20-5

Molecular Formula

C23H32O3

Molecular Weight

356.5 g/mol

IUPAC Name

1,3-dimethoxy-5-(2-methyl-8-phenoxyoctan-2-yl)benzene

InChI

InChI=1S/C23H32O3/c1-23(2,19-16-21(24-3)18-22(17-19)25-4)14-10-5-6-11-15-26-20-12-8-7-9-13-20/h7-9,12-13,16-18H,5-6,10-11,14-15H2,1-4H3

InChI Key

SBAGYAGEXZBHHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCCCOC1=CC=CC=C1)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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